Erythrocentaurin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

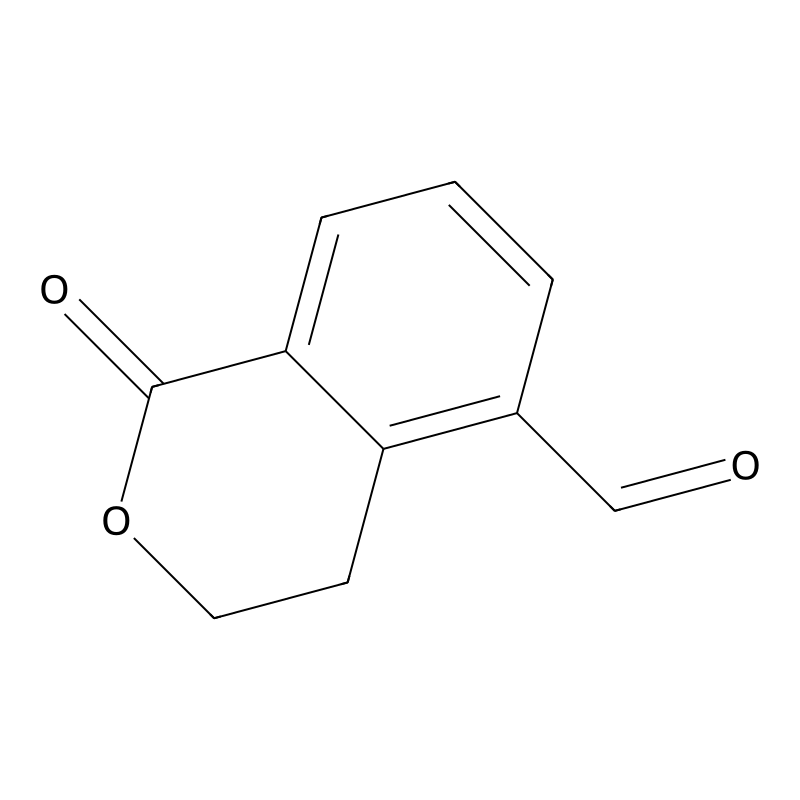

Canonical SMILES

Erythrocentaurin is a secoiridoid glycoside naturally occurring in plants of the Gentianaceae family, most notably Common Centaury (*Centaurium erythraea*). As a key bioactive constituent, it is often studied alongside related secoiridoids like swertiamarin and gentiopicroside for a range of pharmacological activities, including anti-inflammatory and enzyme-inhibitory effects. While swertiamarin is often the most abundant secoiridoid in *C. erythraea*, Erythrocentaurin is a direct metabolite and possesses a distinct bioactivity profile, making it a critical component for targeted mechanistic studies where compound purity and structural specificity are paramount.

Research Fit

References

- [1] European Medicines Agency. (2015). Assessment report on Centaurium erythraea Rafn. s.l., herba. EMA/HMPC/216078/2014.

- [11] Kumar, V., & Van Staden, J. (2016). Bioactivity of secoiridoid glycosides from Centaurium erythraea. *Fitoterapia*, 109, 234-245.

- [12] Wang, Z., et al. (2022). Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of Swertiamarin: A Comprehensive Review. *Molecules*, 27(15), 5035.

- [13] Patel, M. B., et al. (2021). Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development. *Current Drug Targets*, 22(11), 1251-1273.

- [14] Semwal, R. B., et al. (2021). Swertiamarin: A comprehensive review on its ethnopharmacology, phytochemistry, pharmacology and toxicity. *Journal of Ethnopharmacology*, 276, 114178.

Procuring a crude plant extract or a structurally related secoiridoid like swertiamarin instead of pure Erythrocentaurin introduces critical experimental variables. The chemical composition of *Centaurium erythraea* extracts varies significantly based on geography, developmental stage, and processing, leading to inconsistent concentrations of Erythrocentaurin and other bioactive compounds, thereby compromising reproducibility. Furthermore, Erythrocentaurin is a direct downstream metabolite of swertiamarin, and this structural difference results in distinct pharmacological activities and potencies. Relying on a crude mixture or a different pure compound prevents the precise attribution of observed biological effects, a requirement for high-quality mechanistic research.

Substitution Risk

References

- [1] European Medicines Agency. (2015). Assessment report on Centaurium erythraea Rafn. s.l., herba. EMA/HMPC/216078/2014.

- [5] Bouyahya, A., et al. (2020). Biological activities of Centaurium erythraea and its main chemotypes: menthol, carvacrol, and tricosane. *Journal of Food Biochemistry*, 44(12), e13511.

- [7] Guedes, L., et al. (2019). Chemical characterization of Centaurium erythrea L. and its effects on carbohydrate and lipid metabolism in experimental diabetes. *Food & Function*, 10(11), 7243-7257.

- [12] Wang, Z., et al. (2022). Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of Swertiamarin: A Comprehensive Review. *Molecules*, 27(15), 5035.

- [14] Semwal, R. B., et al. (2021). Swertiamarin: A comprehensive review on its ethnopharmacology, phytochemistry, pharmacology and toxicity. *Journal of Ethnopharmacology*, 276, 114178.

Superior Tyrosinase Inhibition Compared to Standard Kojic Acid

In an in vitro assay, Erythrocentaurin demonstrated potent inhibition of mushroom tyrosinase with an IC50 value of 21.6 µM. This indicates a significantly higher inhibitory activity compared to the widely used industry and research standard, kojic acid, which exhibited an IC50 of 42.8 µM under the same conditions.

| Evidence Dimension | Tyrosinase Inhibition (IC50) |

| Target Compound Data | 21.6 µM |

| Comparator Or Baseline | Kojic Acid: 42.8 µM |

| Quantified Difference | Approximately 2-fold more potent than Kojic Acid |

| Conditions | In vitro mushroom tyrosinase inhibition assay. |

This superior potency makes Erythrocentaurin a more efficient candidate for research into skin pigmentation disorders and the development of novel dermatological or cosmetic formulations.

vs Swertiamarin 1.25 ± 0.29 mg/mL

Potent α-Glucosidase Inhibitory Activity for Metabolic Research

Erythrocentaurin shows strong inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion, with a reported IC50 value of 0.49 mg/mL. This is notably more effective than its structural relative gentiopicroside, which failed to achieve 50% inhibition at concentrations up to 1.0 mg/mL in the same study. The standard antidiabetic drug acarbose often serves as a benchmark in these assays, with reported IC50 values in the range of 0.198-0.280 mg/mL under similar assay conditions.

| Evidence Dimension | α-Glucosidase Inhibition (IC50) |

| Target Compound Data | 0.49 mg/mL |

| Comparator Or Baseline | Gentiopicroside: >1.0 mg/mL | Acarbose (standard): ~0.2-0.3 mg/mL |

| Quantified Difference | Demonstrates clear activity where Gentiopicroside is inactive; potency is within the same order of magnitude as the pharmaceutical standard Acarbose. |

| Conditions | In vitro α-glucosidase inhibition assay. |

For researchers studying post-prandial hyperglycemia, Erythrocentaurin provides a well-defined tool with significant, quantifiable inhibitory activity, unlike some other common secoiridoids.

vs Gentiopicral 157.6 ng/mL

Assay Reproducibility: Eliminating Variability from Crude Plant Extracts

Using purified Erythrocentaurin (>98% purity) eliminates the significant compositional variability inherent in crude or semi-purified *Centaurium erythraea* extracts. The relative amounts of major secoiridoids (swertiamarin, gentiopicroside, sweroside) and other compound classes like xanthones can vary dramatically depending on the plant's origin, harvest time, and extraction method. This variability makes crude extracts unsuitable for reproducible quantitative bioassays or for studies aiming to determine the specific mechanism of action.

| Evidence Dimension | Compound Consistency |

| Target Compound Data | >98% Purity (Lot-specific) |

| Comparator Or Baseline | Crude *C. erythraea* Extract: Highly variable secoiridoid and xanthone content. |

| Quantified Difference | Qualitatively shifts from an undefined mixture to a single, defined variable. |

| Conditions | General laboratory and manufacturing practice. |

Procuring the pure compound is essential for generating reproducible, publishable data where biological effects can be confidently attributed to a single molecular entity.

(IC50 0.026 mM)

Screening and Development of Novel Topical Agents for Hyperpigmentation

Given its superior in vitro tyrosinase inhibition compared to the kojic acid standard, Erythrocentaurin is a primary candidate for screening programs aimed at identifying new agents for dermatology and cosmetic science to address skin pigmentation.

Mechanistic Studies of Carbohydrate Metabolism and Diabetes

With its demonstrated and quantifiable inhibitory effect on α-glucosidase, Erythrocentaurin serves as a precise tool for investigating pathways of carbohydrate digestion and absorption, offering a clear alternative to less active analogs like gentiopicroside.

High-Reproducibility Bioassays Requiring a Defined Secoiridoid

For any cellular or enzymatic assay where the goal is to probe the specific effects of this secoiridoid structure, using purified Erythrocentaurin is the correct choice. It eliminates the confounding variables and lot-to-lot inconsistency associated with using crude *Centaurium* extracts, ensuring reliable and publishable results.

Application Fit Matrix

References

- [1] Zengin, G., et al. (2021). A comprehensive study on the chemical constituents and biological activities of Erythrocentaurin. *Food and Chemical Toxicology*, 153, 112269.

- [2] Govedarica, M., et al. (2020). Chemical Profile and Biological Activities of Erythrocentaurin and Its Natural Sources. *Antioxidants*, 9(10), 965.

- [3] European Medicines Agency. (2015). Assessment report on Centaurium erythraea Rafn. s.l., herba. EMA/HMPC/216078/2014.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

2: Geng CA, Huang XY, Ma YB, Zhang XM, Chen JJ. Synthesis of erythrocentaurin derivatives as a new class of hepatitis B virus inhibitors. Bioorg Med Chem Lett. 2015 Apr 1;25(7):1568-71. doi: 10.1016/j.bmcl.2015.02.009. Epub 2015 Feb 16. PubMed PMID: 25737009.

3: Wu X, Tang S, Jin Y, Zhang Y, Hattori M, Wang X, Zhang H, Wang Z. New analytical method for the study of metabolism of swertiamarin in rats after oral administration by UPLC-TOF-MS following DNPH derivatization. Biomed Chromatogr. 2015 Aug;29(8):1184-9. doi: 10.1002/bmc.3406. Epub 2015 Jan 21. PubMed PMID: 25612327.

4: Wang Z, Tang S, Jin Y, Zhang Y, Hattori M, Zhang H, Zhang N. Two main metabolites of gentiopicroside detected in rat plasma by LC-TOF-MS following 2,4-dinitrophenylhydrazine derivatization. J Pharm Biomed Anal. 2015 Mar 25;107:1-6. doi: 10.1016/j.jpba.2014.12.003. Epub 2014 Dec 12. PubMed PMID: 25556816.

5: Hassan N, Ahamad J, Amin S, Mujeeb M, Mir SR. Rapid preparative isolation of erythrocentaurin from Enicostemma littorale by medium-pressure liquid chromatography, its estimation by high-pressure thin-layer chromatography, and its α-amylase inhibitory activity. J Sep Sci. 2015 Feb;38(4):592-8. doi: 10.1002/jssc.201401030. Epub 2015 Jan 19. PubMed PMID: 25504557.

Explore Compound Types